N-(3,5-difluorophenyl)-2-ethoxyacetamide
Description
N-(3,5-difluorophenyl)-2-ethoxyacetamide is a fluorinated acetamide derivative characterized by a 3,5-difluorophenyl group attached to an ethoxy-substituted acetamide backbone. The molecular formula is C₁₀H₁₁F₂NO₂, with the ethoxy group (-OCH₂CH₃) contributing to its distinct electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of fluorine atoms (enhancing lipophilicity and metabolic stability) and the ethoxy moiety (influencing solubility and reactivity) .
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-6-10(14)13-9-4-7(11)3-8(12)5-9/h3-5H,2,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTVKMJWVGWNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC(=CC(=C1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-2-ethoxyacetamide typically involves the reaction of 3,5-difluoroaniline with ethyl 2-chloroacetate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The resulting intermediate is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-difluorophenyl)-2-ethoxyacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Backbone
Table 1: Key Structural and Functional Differences
| Compound Name | Substituent on Acetamide | Molecular Formula | Key Properties |
|---|---|---|---|
| N-(3,5-difluorophenyl)-2-ethoxyacetamide | Ethoxy (-OCH₂CH₃) | C₁₀H₁₁F₂NO₂ | Enhanced solubility in organic solvents; moderate metabolic stability . |
| N-(3,5-difluorophenyl)acetamide | None (unsubstituted) | C₈H₇F₂NO | Lower lipophilicity; simpler reactivity profile due to lack of ethoxy . |
| N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide | Trifluoromethyl (-CF₃) | C₉H₆F₅NO | High lipophilicity and stability; strong electron-withdrawing effects . |
| N-(3,5-difluorophenyl)-2-(methylamino)acetamide | Methylamino (-NHCH₃) | C₉H₁₁F₂N₂O | Hydrogen-bonding capability; potential for kinase inhibition . |
Key Observations :
- Ethoxy vs. Trifluoromethyl : The ethoxy group improves solubility in polar organic solvents compared to the highly lipophilic trifluoromethyl group .
- Ethoxy vs. Methylamino: The ethoxy group lacks hydrogen-bond donor capacity, reducing interactions with polar biological targets compared to methylamino derivatives .
Halogen Substitution on the Phenyl Ring
Table 2: Impact of Halogen Type and Position
| Compound Name | Phenyl Substitution | Key Differences |
|---|---|---|
| This compound | 3,5-difluoro | Balanced electronic effects; moderate steric hindrance . |
| N-(3,5-dichlorophenyl)-2-ethoxyacetamide | 3,5-dichloro | Increased electronegativity and steric bulk; potential toxicity concerns . |
| N-(2,4-difluorophenyl)acetamide | 2,4-difluoro | Altered electronic distribution due to ortho-substitution; reduced symmetry . |
Key Observations :
- Fluorine vs.
- Positional Isomerism : 3,5-difluoro substitution provides symmetry and balanced electronic effects, whereas 2,4-difluoro analogs exhibit asymmetric charge distribution .
Heterocyclic and Sulfur-Containing Analogs
Table 3: Complex Derivatives with Modified Backbones
| Compound Name | Structural Feature | Biological Relevance |
|---|---|---|
| N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide | Pyrimido-pyrimidine thioether | Protein kinase inhibition; enhanced bioactivity . |
| N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide | Arylthio group | Dual halogen-thio effects; antimicrobial potential . |
Key Observations :
- Thioether Linkages : Sulfur-containing analogs (e.g., thioacetamides) exhibit distinct reactivity and binding modes compared to oxygen-based ethoxy derivatives .
- Heterocyclic Moieties : Pyrimidine rings introduce planar rigidity, enhancing interactions with enzymatic pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
